2-chloro-6-fluoro-N-[2-(4-fluorophenoxy)ethyl]benzamide
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Overview
Description
2-chloro-6-fluoro-N-[2-(4-fluorophenoxy)ethyl]benzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of chloro, fluoro, and phenoxy groups attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-6-fluoro-N-[2-(4-fluorophenoxy)ethyl]benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Preparation of 2-chloro-6-fluorobenzamide: This can be achieved through the direct condensation of 2-chloro-6-fluorobenzoic acid with an appropriate amine under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth.
Formation of 2-(4-fluorophenoxy)ethylamine: This intermediate can be synthesized by reacting 4-fluorophenol with ethylene oxide in the presence of a base.
Coupling Reaction: The final step involves coupling 2-chloro-6-fluorobenzamide with 2-(4-fluorophenoxy)ethylamine under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-chloro-6-fluoro-N-[2-(4-fluorophenoxy)ethyl]benzamide can undergo various types of chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups on the benzamide ring can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: The phenoxy group can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted benzamides, while coupling reactions can produce complex biaryl compounds.
Scientific Research Applications
2-chloro-6-fluoro-N-[2-(4-fluorophenoxy)ethyl]benzamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-chloro-6-fluoro-N-[2-(4-fluorophenoxy)ethyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of chloro and fluoro groups can enhance its binding affinity and selectivity towards these targets. The compound may exert its effects through various pathways, including inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-chloro-6-fluoro-N-[2-(4-fluorophenoxy)ethyl]benzamide is unique due to the combination of chloro, fluoro, and phenoxy groups in its structure. This unique combination imparts specific chemical and biological properties that differentiate it from other similar compounds. For example, the presence of the phenoxy group can enhance its lipophilicity and membrane permeability, making it more effective in certain applications.
Properties
IUPAC Name |
2-chloro-6-fluoro-N-[2-(4-fluorophenoxy)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClF2NO2/c16-12-2-1-3-13(18)14(12)15(20)19-8-9-21-11-6-4-10(17)5-7-11/h1-7H,8-9H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGKGQLUDDYKAMH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C(=O)NCCOC2=CC=C(C=C2)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClF2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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